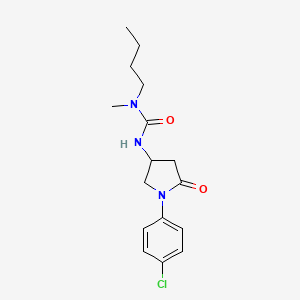
1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butyl-3-(4-chlorophenyl)urea” is a chemical compound with the linear formula C11H15ClN2O . It has a molecular weight of 226.708 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Butyl-3-(4-chlorophenyl)urea” consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Butyl-3-(4-chlorophenyl)urea” include a melting point of 171-172 °C and a predicted boiling point of 313.8±34.0 °C . The predicted density is 1.175±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Potential
Research has shown that derivatives similar to 1-Butyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-methylurea exhibit significant biological activities. For instance, compounds with structural resemblance have been synthesized and shown to possess potent anticancer and antimicrobial properties. Such compounds have been tested against various cancer cell lines and pathogenic strains, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural Analysis and Crystallography
The structural analysis of compounds structurally similar to this compound has been a subject of various studies, with some focusing on the crystalline structure determination. Such studies provide a deeper understanding of the molecular conformation and the nature of intermolecular interactions, which are crucial in the development of pharmaceutical drugs (Liu et al., 2009).
Enzyme Inhibition and Sensing Applications
Unsymmetrical thiourea derivatives, which share structural similarities with this compound, have been studied for their enzyme inhibition properties. These compounds have shown potential as efficient enzyme inhibitors and as sensing probes for detecting toxic metals like mercury. This indicates their relevance in biochemical research and potential therapeutic applications (Rahman et al., 2021).
Electronic and Optical Material Research
Research has also delved into the synthesis of derivatives for potential use in electronic and optical materials. These derivatives have been studied for their nonlinear optical/electro-optic properties, showing the versatility of this class of compounds in material science applications (Facchetti et al., 2003).
Propiedades
IUPAC Name |
1-butyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-4-9-19(2)16(22)18-13-10-15(21)20(11-13)14-7-5-12(17)6-8-14/h5-8,13H,3-4,9-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPQQXHSOQUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
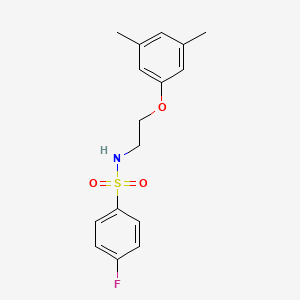

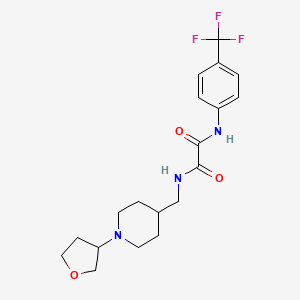
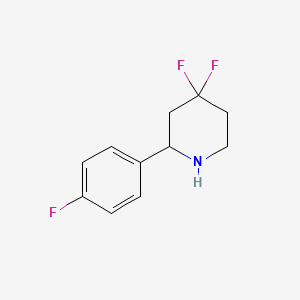
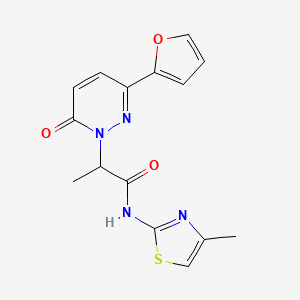

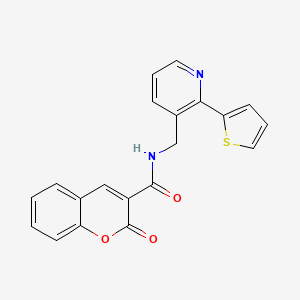
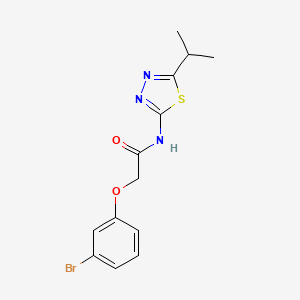
![Ethyl 2-methyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxypropanoate](/img/structure/B2797523.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)
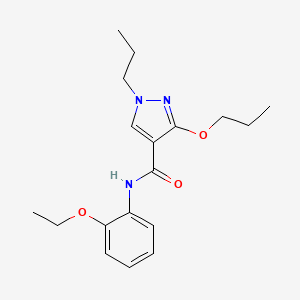
![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)
